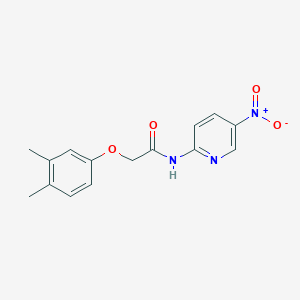
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide, also known as DMNPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMNPAA is a member of the acetamide family of compounds and is synthesized through a multistep process involving several chemical reactions.
作用機序
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth. 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of histone deacetylases, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects are believed to contribute to the anticancer properties of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide.
実験室実験の利点と制限
One of the advantages of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide for lab experiments is its specificity for histone deacetylases, which makes it a useful tool for investigating the role of these enzymes in cancer cell growth. However, 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide is a complex compound that requires specialized equipment and expertise to synthesize, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for research involving 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide. One area of interest is the development of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide-based drugs for the treatment of cancer. Another area of research is the investigation of the potential applications of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide in other areas of medicine, such as the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide and its potential side effects.
合成法
The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide involves several steps, including the reaction of 2-bromo-3,4-dimethylphenol with sodium hydride, followed by the reaction of the resulting compound with 5-nitropyridine-2-carboxylic acid. The final step involves the reaction of the resulting compound with acetyl chloride to yield 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide. The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide is a complex process that requires careful attention to detail and the use of specialized equipment.
科学的研究の応用
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the primary areas of research involves the investigation of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide as a potential treatment for cancer. Studies have shown that 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has anticancer properties and can inhibit the growth of cancer cells in vitro.
特性
製品名 |
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide |
|---|---|
分子式 |
C15H15N3O4 |
分子量 |
301.3 g/mol |
IUPAC名 |
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H15N3O4/c1-10-3-5-13(7-11(10)2)22-9-15(19)17-14-6-4-12(8-16-14)18(20)21/h3-8H,9H2,1-2H3,(H,16,17,19) |
InChIキー |
QOQYKTJGAGONQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])C |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303030.png)
![5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303031.png)



![5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B303036.png)



![3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B303043.png)
![N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide](/img/structure/B303044.png)

![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)
![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B303054.png)